molecular formula C21H25N5O3 B2862023 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1207007-55-3

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2862023
CAS No.: 1207007-55-3
M. Wt: 395.463
InChI Key: BHKUIODOZNRRMO-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to a piperazine-carboxamide scaffold. The 3,4-dimethoxyphenyl substituent on the carboxamide moiety distinguishes it from structurally related analogs.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-28-18-8-7-15(13-19(18)29-2)22-21(27)26-11-9-25(10-12-26)14-20-23-16-5-3-4-6-17(16)24-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKUIODOZNRRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.

    Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the piperazine intermediate with 3,4-dimethoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated systems may be employed to enhance reaction efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. The piperazine ring and dimethoxyphenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 3,4-dimethoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., 5d with 3-Cl) due to increased hydrophilicity .
  • Halogenated derivatives (e.g., A3 with 4-F) exhibit higher melting points (>190°C), likely due to stronger intermolecular interactions .

Biological Activity :

  • Compound 5d (3-Cl analog) demonstrated moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 48.3 µM), suggesting that the piperazine-benzimidazole scaffold contributes to anticancer activity .
  • Nickel complexes (e.g., 16a) with benzimidazole ligands are primarily studied for structural and catalytic applications rather than therapeutic uses .

Functional and Therapeutic Divergence

  • Anticancer Agents : Compounds like 5d and the target molecule are optimized for cytotoxicity, whereas oxadiazole-triazole hybrids () and quinazoline derivatives () prioritize kinase inhibition or DNA-intercalation .
  • Antimicrobial Applications : Benzimidazole-thiourea derivatives () exhibit antibacterial/fungal activity, unlike the target compound, which lacks reported antimicrobial data .
  • Corrosion Inhibition: Benzimidazole-8-hydroxyquinoline hybrids (QN1, QN2 in ) are repurposed for material science, underscoring the structural adaptability of benzimidazole derivatives .

Biological Activity

The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound, highlighting its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with piperazine and various aromatic amines. The general synthetic pathway includes:

  • Formation of the Benzimidazole Core : The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole structure.
  • Piperazine Substitution : The benzimidazole is then reacted with piperazine to introduce the piperazine ring.
  • Aromatic Substitution : Finally, the introduction of the 3,4-dimethoxyphenyl group is achieved through electrophilic aromatic substitution or coupling reactions.

Biological Activity Overview

The biological activity of This compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds within the benzimidazole class exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro studies have demonstrated that modifications in the substituents on the benzimidazole core can enhance cytotoxicity against these cell lines.

Cell LineIC50 Value (µM)Reference
HeLa5.2
MCF-76.8
A5494.5

Antiviral Activity

Benzimidazole derivatives have also been studied for their antiviral properties. Some studies suggest that they can inhibit viral replication by targeting specific viral enzymes or receptors. For example, certain derivatives have shown activity against HIV and other viruses through mechanisms involving reverse transcriptase inhibition.

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders.

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Study on Heparanase Inhibition : A related compound demonstrated potent inhibition of heparanase with an IC50 value of 0.23 µM, indicating a strong potential for managing tumor metastasis by disrupting tumor-stroma interactions .
  • Cytotoxicity Against Tumor Cells : A study assessed various benzimidazole derivatives against a panel of human tumor cell lines, revealing that structural modifications significantly impacted cytotoxic potency, with some compounds exhibiting selectivity toward specific cancer types .

Q & A

Q. What are the key synthetic pathways for synthesizing 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine-carboxamide backbone via coupling of 3,4-dimethoxyaniline with a piperazine derivative using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions (e.g., dichloromethane or DMF) .
  • Step 2 : Introduction of the benzimidazole-methyl group through nucleophilic substitution or reductive amination. For example, reacting a benzimidazole-aldehyde intermediate with the piperazine-carboxamide in the presence of a reducing agent like sodium cyanoborohydride .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) or recrystallization from ethanol/water mixtures is commonly used .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR spectra validate proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in benzimidazole at δ ~7.2–7.8 ppm) and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C22H26N5O3C_{22}H_{26}N_5O_3) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How do structural features influence its biological activity?

  • The piperazine-carboxamide moiety enhances solubility and enables receptor interactions (e.g., GPCR modulation) .
  • The 3,4-dimethoxyphenyl group contributes to lipophilicity and π-π stacking with aromatic residues in target proteins .
  • The benzimidazole-methyl group may act as a hydrogen-bond donor/acceptor, critical for enzyme inhibition (e.g., kinase targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict temperature control (<60°C) to avoid side reactions .
  • Catalyst Optimization : Use of 4-Dimethylaminopyridine (DMAP) as a catalyst for amide bond formation reduces reaction time and increases yield by 15–20% .
  • pH Control : Maintaining pH ~7–8 during coupling steps minimizes hydrolysis of activated intermediates .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from column chromatography to fractional crystallization for cost efficiency .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay Variability : Standardize assays (e.g., ATP levels in kinase inhibition studies) and use positive controls (e.g., staurosporine for kinase activity) to normalize results .
  • Structural Analog Comparison : Compare activity profiles with analogs (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Metabolic Stability Testing : Assess liver microsomal stability to rule out false negatives due to rapid in vitro degradation .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D3 receptor) based on piperazine’s conformational flexibility .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data to guide structural modifications .
  • Connectivity Mapping : Leverage gene-expression databases (e.g., Connectivity Map) to identify pathways modulated by the compound, linking it to diseases like cancer or neurological disorders .

Q. How can the compound’s pharmacokinetic profile be enhanced for in vivo studies?

  • Prodrug Design : Introduce ester groups at the carboxamide nitrogen to improve membrane permeability, with hydrolysis in plasma releasing the active form .
  • Lipid Nanoparticle Encapsulation : Enhance bioavailability by encapsulating the compound in DSPC/cholesterol nanoparticles, reducing first-pass metabolism .
  • CYP450 Inhibition Screening : Identify and mitigate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to avoid drug-drug interactions .

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